molecular formula C20H21N3O4 B2660453 N-(4-nitrobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide CAS No. 899755-37-4

N-(4-nitrobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide

Cat. No. B2660453
CAS RN: 899755-37-4
M. Wt: 367.405
InChI Key: HTVWUOQQANIAGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-nitrobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide, also known as NBMPR, is a potent and selective inhibitor of the nucleoside transporter, which is responsible for the uptake of nucleosides into cells. This compound has been widely used in scientific research to study the mechanism of action of nucleoside transporters and their role in various physiological processes.

Mechanism of Action

N-(4-nitrobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide inhibits the activity of nucleoside transporters by binding to a specific site on the transporter protein. This binding prevents the uptake of nucleosides into the cell, leading to a decrease in nucleoside levels and a disruption of cellular processes that rely on nucleosides.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including inhibiting the growth and proliferation of cancer cells, modulating the activity of neurotransmitters in the brain, and altering the metabolism of nucleosides in cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-nitrobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide is its high selectivity and potency as an inhibitor of nucleoside transporters. This makes it a valuable tool for studying the activity and function of these transporters in a variety of cell types and physiological processes. However, this compound also has limitations, including its potential toxicity and the need for careful dosing and handling to avoid unwanted effects.

Future Directions

There are many potential future directions for research on N-(4-nitrobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide and nucleoside transporters. These include studying the role of nucleoside transporters in cancer cell metabolism and growth, developing new inhibitors of nucleoside transporters with improved selectivity and potency, and exploring the use of nucleoside transporters as therapeutic targets for a variety of diseases and disorders.

Synthesis Methods

N-(4-nitrobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide can be synthesized using a variety of methods, including the reaction of p-tolylpiperidine with 4-nitrobenzoyl chloride in the presence of a base, or the reaction of p-tolylpiperidine with 4-nitrobenzoyl isocyanate. The purity and yield of the synthesized compound can be improved by using high-performance liquid chromatography (HPLC) or recrystallization techniques.

Scientific Research Applications

N-(4-nitrobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide has been used extensively in scientific research to study the activity and function of nucleoside transporters. It has been shown to inhibit the uptake of nucleosides in a variety of cell types, including cancer cells, and has been used to study the role of nucleoside transporters in cancer cell growth and proliferation. This compound has also been used to study the transport of nucleosides in the brain and the role of nucleoside transporters in neurological disorders.

properties

IUPAC Name

N-(4-methylphenyl)-N-(4-nitrobenzoyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-15-5-9-17(10-6-15)22(20(25)21-13-3-2-4-14-21)19(24)16-7-11-18(12-8-16)23(26)27/h5-12H,2-4,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVWUOQQANIAGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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